2-Isopropoxy-6-methylaniline

Description

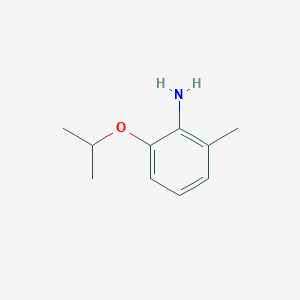

2-Isopropoxy-6-methylaniline is an organic compound with the molecular formula C10H15NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with isopropoxy and methyl groups

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

2-methyl-6-propan-2-yloxyaniline |

InChI |

InChI=1S/C10H15NO/c1-7(2)12-9-6-4-5-8(3)10(9)11/h4-7H,11H2,1-3H3 |

InChI Key |

ICLNDJFVFRPPNI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)OC(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropoxy-6-methylaniline typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 2-chloro-6-methylaniline with isopropyl alcohol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Isopropoxy-6-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in electrophilic aromatic substitution reactions, where the isopropoxy and methyl groups direct the incoming electrophile to specific positions on the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Various amine derivatives.

Substitution: Halogenated or nitrated products depending on the electrophile used.

Scientific Research Applications

2-Isopropoxy-6-methylaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Isopropoxy-6-methylaniline involves its interaction with specific molecular targets. The isopropoxy and methyl groups influence its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other proteins, affecting their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

- 2-Isopropyl-6-methylaniline

- 2-Chloro-6-methylaniline

- 2-Ethyl-6-methylaniline

Comparison: 2-Isopropoxy-6-methylaniline is unique due to the presence of the isopropoxy group, which imparts distinct chemical properties compared to its analogs. The isopropoxy group can influence the compound’s solubility, reactivity, and interaction with other molecules, making it suitable for specific applications where other similar compounds may not be as effective.

Biological Activity

2-Isopropoxy-6-methylaniline is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, including mechanisms of action, research findings, and relevant case studies.

- Chemical Formula : C10H15NO

- CAS Number : 78920

- Molecular Weight : 165.23 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Notably, it has been studied for its effects on the JAK-STAT signaling pathway , which is crucial for cell proliferation, differentiation, and immune regulation. The compound acts as a JAK kinase inhibitor , which can modulate inflammatory responses and has implications for treating autoimmune diseases .

Biological Activities

- Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness varies based on concentration and the specific bacterial species tested.

- Anti-inflammatory Effects : By inhibiting JAK kinases, this compound may reduce inflammation in cellular models, making it a candidate for further research in inflammatory diseases.

- Cytotoxicity : Research has shown that at higher concentrations, this compound can induce cytotoxic effects in certain cancer cell lines, suggesting potential applications in cancer therapy .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Inhibition of cytokine signaling | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Case Study: Inhibition of JAK Kinase

In a significant study investigating the inhibition of JAK kinases, this compound was found to effectively reduce the phosphorylation of STAT proteins in vitro. This inhibition correlated with decreased cellular proliferation in several cancer cell lines, suggesting that the compound could be developed into a therapeutic agent for cancers driven by JAK-STAT signaling dysregulation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2-Ethyl-6-methylaniline | Aniline derivative | Moderate antimicrobial |

| 3-(2-Fluorophenyl)butan-2-ol | Alkylated phenol | High binding affinity |

| 4-Methylphenylamine | Simple amine | Low cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.